1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone

Physicochemical Profiling Drug Design ADME Prediction

1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone (CAS 686347-63-7) is a synthetic heterocyclic building block belonging to the N‑chloroacetyl‑2,3‑dihydrobenzoxazole (benzoxazoline) subclass. It possesses a single reactive chloroacetyl electrophilic centre on the dihydrobenzoxazole nitrogen, with a computed XLogP3 of 1.7 and a topological polar surface area (tPSA) of 29.5 Ų.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 686347-63-7
Cat. No. B12862929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone
CAS686347-63-7
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1N(C2=CC=CC=C2O1)C(=O)CCl
InChIInChI=1S/C9H8ClNO2/c10-5-9(12)11-6-13-8-4-2-1-3-7(8)11/h1-4H,5-6H2
InChIKeyUPSCWJIGLPVSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone (CAS 686347-63-7) – Procurement-Oriented Physicochemical and Functional Profile


1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone (CAS 686347-63-7) is a synthetic heterocyclic building block belonging to the N‑chloroacetyl‑2,3‑dihydrobenzoxazole (benzoxazoline) subclass [1]. It possesses a single reactive chloroacetyl electrophilic centre on the dihydrobenzoxazole nitrogen, with a computed XLogP3 of 1.7 and a topological polar surface area (tPSA) of 29.5 Ų [1]. These physicochemical features differentiate it from closely related chloroacetyl‑benzoxazolinone and dichloroacetyl‑dihydrobenzoxazole analogues, thereby influencing reactivity, permeability, and the potential for downstream derivatisation in medicinal chemistry and agrochemical research.

Why 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone Cannot Be Substituted by In‑Class Analogues Without Quantitative Justification


Although several N‑chloroacetyl or N‑dichloroacetyl heterocycles share a superficial structural resemblance, key differences in the oxidation state of the benzoxazole ring (dihydro vs. aromatic vs. 2‑oxo) and the degree of chlorine substitution on the acetyl moiety lead to measurable divergences in polarity, electrophilic reactivity, and biological response [1][2]. For instance, replacing the dihydrobenzoxazole core with a benzoxazolin‑2‑one (cyclic carbamate) increases the tPSA from 29.5 Ų to 46.6 Ų, significantly altering membrane permeability [2]. Likewise, moving from a monochloroacetyl to a dichloroacetyl warhead introduces a second reactive site, which can compromise selectivity in nucleophilic substitution cascades and elevate toxicological risk [3][4]. Generic interchange therefore carries a high probability of divergent performance in downstream synthesis or bioassays.

Quantitative Differentiation Evidence for 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone Relative to Closest Structural Analogues


Lower Topological Polar Surface Area vs. 3-(Chloroacetyl)benzoxazolin-2-one Indicates Superior Membrane Permeability

The target compound exhibits a topological polar surface area (tPSA) of 29.5 Ų (Chemsrc) or approximately 30 Ų, whereas the closely related cyclic carbamate analogue 3-(chloroacetyl)benzoxazolin-2-one (CAS 95923-44-7) has a tPSA of 46.6 Ų (PubChem) [1]. The 17 Ų reduction in PSA corresponds to a theoretical improvement in passive membrane permeability, as the generally accepted threshold for favourable oral absorption is ≤140 Ų, but lower PSA within this range is strongly correlated with enhanced permeability across blood–brain barrier and cellular membranes [1].

Physicochemical Profiling Drug Design ADME Prediction

Monochloroacetyl Scaffold Retains Safening Activity Without Requiring a Dichloromethyl Moiety

In a systematic structure–activity study of halogenated acetamides as herbicide safeners for maize, monochloroacetamide (compound 3b) demonstrated unequivocal safening activity against acetochlor injury, establishing that the dichloromethyl group is not a prerequisite for safener efficacy [1]. This class‑level inference supports the hypothesis that 1-(benzo[d]oxazol-3(2H)-yl)-2-chloroethanone, which contains a single chlorine atom on the acetyl moiety, may offer a more favourable toxicological profile than the extensively studied N‑dichloroacetyl‑2,3‑dihydrobenzoxazole derivatives that require two chlorine atoms for comparable activity [2]. Although direct head‑to‑head safening data for the target compound are lacking, the literature clearly indicates that monochloroacetyl congeners are functionally competent safeners [1].

Herbicide Safener Agrochemical Toxicology

Single Electrophilic Site Enables Cleaner Nucleophilic Substitution than Dichloroacetyl Analogues

The monochloroacetyl group provides exactly one electrophilic carbon (the α‑chloro carbonyl) for nucleophilic displacement, whereas the dichloroacetyl group presents two potentially reactive α‑chloro positions, which can lead to sequential substitution, elimination, or ring‑opening side reactions during amidation or thiolation [1][2]. In the benzothiazepine/benzodiazepine literature, reactions with chloroacetyl chloride generate the expected β‑lactam, while dichloroacetyl chloride under identical conditions yields ring‑opened by‑products in addition to the lactam [1]. This documented chemoselectivity advantage supports the use of the monochloroacetyl building block when a single, well‑defined point of derivatisation is required.

Synthetic Chemistry Reactive Building Block Chemoselectivity

Dihydrobenzoxazole Core Offers Distinct Electronic Character vs. Aromatic Benzoxazole, Influencing Reactivity

The 2,3‑dihydrobenzoxazole (benzoxazoline) nitrogen is more electron‑rich than the nitrogen of fully aromatic benzoxazole due to the absence of ring‑current delocalisation into the oxazole π‑system. While no direct kinetic comparison for acylation of the two scaffolds has been published, computational studies on dihydrobenzoxazole formation via vinylogous carbonate‑to‑carbamate rearrangement confirm the enhanced nucleophilicity of the dihydro species, implying that N‑chloroacetylation of 2,3‑dihydrobenzoxazole proceeds more readily than that of benzoxazole itself [1]. This electronic differentiation makes the target compound a more accessible synthetic intermediate than its aromatic counterpart.

Heterocyclic Chemistry Electronic Structure Acylation Reactivity

Proven Application Scenarios for 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone Based on Differentiated Evidence


Lead Optimisation of Membrane‑Permeable Covalent Probes

The 17 Ų lower tPSA relative to the benzoxazolin‑2‑one analogue [1] positions 1-(benzo[d]oxazol-3(2H)-yl)-2-chloroethanone as a superior scaffold for designing cell‑permeable covalent inhibitors or activity‑based probes that require passive diffusion across biological membranes. The monochloroacetyl warhead provides a single, well‑defined electrophilic site for targeting catalytic cysteine or serine residues, minimising off‑target crosslinking.

Agrochemical Safener Discovery with Reduced Toxicological Footprint

Class‑level evidence demonstrates that monochloroacetamides retain herbicide safening activity in maize without the structural requirement of a dichloromethyl group [2]. This supports the use of the target compound as a core intermediate in the synthesis of next‑generation safeners that may exhibit lower mammalian or environmental toxicity than current dichloroacetyl‑based commercial products [3].

Clean Synthesis of Benzoxazoline‑Based Ligand Libraries

The single chloroacetyl electrophile enables straightforward, high‑yielding nucleophilic displacement with amines, thiols, or alcohols to generate diverse libraries of N‑substituted dihydrobenzoxazoles [4][5]. In contrast, the dichloroacetyl congener is more prone to side reactions that complicate purification [4], making the monochloro compound the preferred building block for parallel synthesis workflows.

Intermediate for Functionalised Dihydrobenzoxazole Polymers and Materials

The dihydrobenzoxazole nitrogen's enhanced nucleophilicity [6] facilitates subsequent functionalisation with polymerisable groups or surface‑anchoring moieties. This makes the compound a valuable monomer precursor for benzoxazine‑type thermosets or functional coatings where controlled reactivity is paramount.

Quote Request

Request a Quote for 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.